molecular formula C13H9ClF2S B7995422 1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995422
M. Wt: 270.73 g/mol
InChI Key: JARSOQCRLRQABH-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a sulfanylmethyl group bearing a 3-fluorophenyl moiety. The presence of multiple electronegative substituents (Cl, F) and the sulfur-containing bridge (sulfanylmethyl) confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-12-5-4-9(6-13(12)16)8-17-11-3-1-2-10(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARSOQCRLRQABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the use of halogenated benzene derivatives as starting materials. The synthetic route may involve:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.

    Sulfurization: Attachment of the sulfanylmethyl group to the benzene ring through a nucleophilic substitution reaction.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and coupled aromatic compounds.

Scientific Research Applications

Chemistry

1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for versatile modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study various biochemical pathways and interactions. Its ability to form covalent bonds with target molecules can lead to significant alterations in their structure and function, impacting cellular processes such as signal transduction and enzyme activity modulation.

Industry

This compound finds application in the production of specialty chemicals and materials. Its unique properties enable the creation of products with enhanced performance characteristics, such as improved stability or reactivity.

Research indicates that this compound exhibits potential biological activities:

Antioxidant Properties

The presence of the sulfanylmethyl group may contribute to antioxidant properties, making it a candidate for further exploration in therapeutic applications targeting oxidative stress.

Antimicrobial Activity

Studies have shown that structurally similar compounds possess antimicrobial properties against various pathogens, suggesting potential use in developing antibacterial agents.

Anticancer Research

Investigations into related compounds have revealed anticancer properties, with some derivatives inducing apoptosis in cancer cells. These findings highlight the potential for developing new cancer therapies based on this compound's structure.

Case Studies

  • Antimicrobial Studies : Research demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents.
  • Anticancer Research : A study explored thiazole-based compounds related to this structure, revealing their ability to inhibit tumor growth in vitro, paving the way for future cancer treatment research.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the sulfanylmethyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Chloro-2-fluoro-4-[(2-fluorophenyl)sulfanylmethyl]benzene
  • Structural Difference : The sulfanylmethyl group is attached to a 2-fluorophenyl ring instead of 3-fluorophenyl.
  • Impact : The ortho-fluorine position may induce steric hindrance and alter π-π stacking interactions compared to the para-fluorine analog. Crystal structure data from related compounds (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) suggest that fluorine positioning influences dihedral angles (e.g., 84.8° vs. 9.6° between aromatic rings) and hydrogen-bonding networks .
1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
  • Structural Difference : The sulfanylmethyl group is linked to a 3,4-difluorophenyl ring.
  • Such modifications are common in agrochemicals (e.g., sulfenone derivatives in pesticides) .
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the chlorine and 3-fluorophenyl-sulfanylmethyl moiety.
  • Impact: The -CF₃ group is a stronger electron-withdrawing group than Cl or F, which could drastically alter solubility, metabolic stability, and intermolecular interactions. This compound is noted for its hazardous nature, requiring stringent safety protocols .

Electronic and Reactivity Profiles

Compound Key Substituents Electronic Effects Reactivity Considerations
Target Compound Cl, F, 3-F-C₆H₄-S-CH₂ Moderate EWG influence Susceptible to nucleophilic substitution at Cl
2-Fluorophenyl Analog Cl, F, 2-F-C₆H₄-S-CH₂ Increased steric hindrance Altered π-π interactions
3,4-Difluorophenyl Analog Cl, F, 3,4-F₂-C₆H₃-S-CH₂ Enhanced EWG effects Higher electrophilic reactivity
Trifluoromethyl Derivative F, CF₃, C₆H₅-S-CH₂ Strong EWG (-CF₃) dominance Resistance to oxidation

EWG = Electron-Withdrawing Group

Intermolecular Interactions and Crystal Packing

  • The target compound’s sulfur atom and fluorinated aryl groups may engage in weak C–H···F/S hydrogen bonds, as observed in structurally related compounds (e.g., π-π stacking at 3.76 Å centroid distances and zigzag chain formation along crystal axes) .
  • Steric differences in analogs (e.g., 2-fluorophenyl vs. 3-fluorophenyl) influence dihedral angles between aromatic rings, affecting crystallinity and melting points .

Biological Activity

1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to a class of aromatic compounds characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring. The structural formula can be represented as C13H9ClF2SC_{13}H_{9}ClF_{2}S, with a molecular weight of approximately 305.2 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, studies have shown that chloro- and fluoro-substituted compounds demonstrate significant activity against various bacterial strains.

Case Study: Antimicrobial Assays
A comparative study assessed the antimicrobial effects of several substituted thiocarboxyhydrazones, revealing that compounds with both chloro and fluoro groups tend to show enhanced activity against Candida albicans and Escherichia coli. Specifically, the presence of fluorine in the meta position was correlated with increased antibacterial potency, while the introduction of electron-withdrawing groups generally improved efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity Results

CompoundMIC (μmol/L) against C. albicansMIC (μmol/L) against E. coliMIC (μmol/L) against MRSA
Compound 112.525No Activity
Compound 26.2512.550
Compound 33.1256.2525

The biological activity of this compound is believed to stem from its ability to form covalent bonds with specific molecular targets within microbial cells. This interaction can disrupt critical biochemical pathways, leading to cell death or inhibition of growth. The compound's structure allows it to engage in electrophilic aromatic substitution reactions, which can modify target proteins or nucleic acids, thereby influencing microbial viability .

Anticancer Potential

Emerging research also suggests that halogenated compounds can exhibit anticancer properties. For instance, studies on similar fluorinated benzyl thiosemicarbazides have indicated that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Efficacy
A recent investigation into the anticancer properties of fluorinated compounds highlighted that those with electron-withdrawing groups at specific positions on the benzene ring demonstrated enhanced cytotoxicity against breast and lung cancer cell lines. The presence of fluorine was particularly noted to increase lipophilicity, facilitating better membrane penetration and cellular uptake .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundIC50 (μM) against MCF-7IC50 (μM) against A549
Compound A1520
Compound B810
Compound C57

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